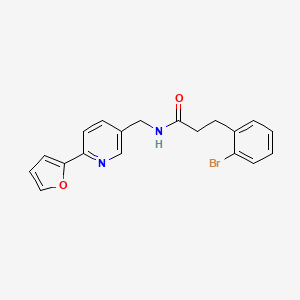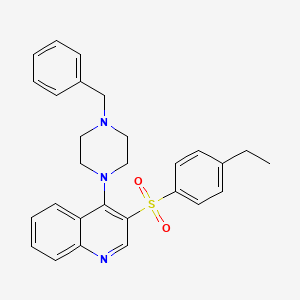
4-(4-Benzylpiperazin-1-yl)-3-((4-ethylphenyl)sulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzylpiperazin-1-yl)-3-((4-ethylphenyl)sulfonyl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-3-((4-ethylphenyl)sulfonyl)quinoline is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
4-(4-Benzylpiperazin-1-yl)-3-((4-ethylphenyl)sulfonyl)quinoline has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-Benzylpiperazin-1-yl)-3-((4-ethylphenyl)sulfonyl)quinoline is its potential use in the treatment of various diseases. It has also been shown to have low toxicity in animal studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on 4-(4-Benzylpiperazin-1-yl)-3-((4-ethylphenyl)sulfonyl)quinoline. One area of interest is its potential use as a diagnostic tool for Alzheimer's disease. It has also been suggested that this compound may have potential applications in the treatment of other neurodegenerative diseases such as Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-(4-Benzylpiperazin-1-yl)-3-((4-ethylphenyl)sulfonyl)quinoline involves the reaction of 4-ethylphenylsulfonyl chloride with 4-(4-benzylpiperazin-1-yl)aniline in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane. The product is obtained after purification by column chromatography.
Scientific Research Applications
4-(4-Benzylpiperazin-1-yl)-3-((4-ethylphenyl)sulfonyl)quinoline has been studied extensively for its potential applications in the treatment of various diseases. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-(4-ethylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-2-22-12-14-24(15-13-22)34(32,33)27-20-29-26-11-7-6-10-25(26)28(27)31-18-16-30(17-19-31)21-23-8-4-3-5-9-23/h3-15,20H,2,16-19,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZKPKWFJWKHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperazin-1-yl)-3-((4-ethylphenyl)sulfonyl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2924512.png)
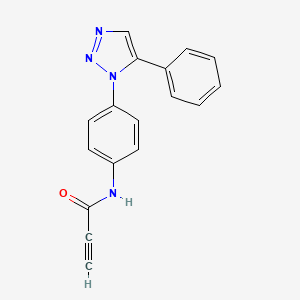

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2924518.png)
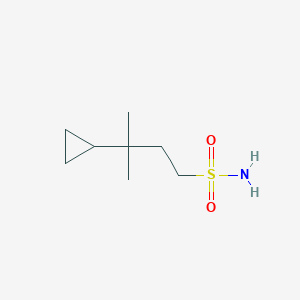



![(E)-N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2924525.png)
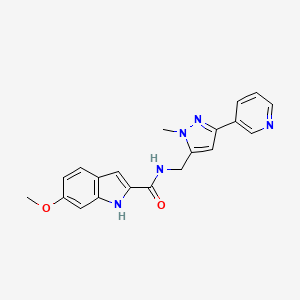
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2924529.png)
